molecular formula C6H3F3N4O B12788512 8-(Trifluoromethyl)-3,7-dihydropurin-2-one CAS No. 10179-90-5

8-(Trifluoromethyl)-3,7-dihydropurin-2-one

Cat. No.: B12788512
CAS No.: 10179-90-5
M. Wt: 204.11 g/mol
InChI Key: NPVULJBGDZGUKK-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-3,7-dihydropurin-2-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the purine ring, which imparts distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), is used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-3,7-dihydropurin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

8-(Trifluoromethyl)-3,7-dihydropurin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-3,7-dihydropurin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and specificity of the compound to its targets. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)-3,7-dihydropurin-2-one is unique due to its specific structural configuration and the presence of the trifluoromethyl group at the 8-position of the purine ring. This configuration imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

10179-90-5

Molecular Formula

C6H3F3N4O

Molecular Weight

204.11 g/mol

IUPAC Name

8-(trifluoromethyl)-3,7-dihydropurin-2-one

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)4-11-2-1-10-5(14)13-3(2)12-4/h1H,(H2,10,11,12,13,14)

InChI Key

NPVULJBGDZGUKK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC2=C1NC(=N2)C(F)(F)F

Origin of Product

United States

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